Real-World Severe Immune-Related Adverse Events: Nivolumab vs. Pembrolizumab Safety Differential
In a 406-patient real-world comparative study, the incidence of severe (grade ≥3) immune-related adverse events (irAEs) differed significantly across PD-1/PD-L1 inhibitors. Nivolumab exhibited a severe irAE rate of 29.6%, compared with 8.2% for pembrolizumab (p < 0.0001) [1]. This nearly 3.6-fold difference in clinically significant toxicity has direct implications for patient monitoring intensity and institutional resource allocation.
| Evidence Dimension | Incidence of severe (grade ≥3) immune-related adverse events |
|---|---|
| Target Compound Data | 29.6% |
| Comparator Or Baseline | Pembrolizumab: 8.2%; atezolizumab: 13.8%; durvalumab: 5.8%; avelumab: 22.2% |
| Quantified Difference | Nivolumab severe irAE rate 3.6-fold higher than pembrolizumab |
| Conditions | Single-institution, real-life cohort of 406 patients treated with anti-PD1 or anti-PD-L1 monotherapy or combination regimens; multivariate analysis confirmed nivolumab as a significant independent risk factor for severe irAEs |
Why This Matters
Procurement decisions involving formulary selection must account for differential toxicity management burden, including hospitalization rates and immunosuppressive treatment requirements.
- [1] Toumi N, et al. Ther Clin Risk Manag. 2025;21:273-282. View Source
